Comprehensive Physicochemical Profiling and Synthetic Utility of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid
Comprehensive Physicochemical Profiling and Synthetic Utility of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid
Executive Summary & Structural Rationale
In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates. The compound 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS: 1018504-63-6)[1], also known as 1-(isopropylcarbamoyl)piperidine-4-carboxylic acid, represents a highly versatile building block designed precisely for this purpose.
Structurally, it is an isonipecotic acid derivative where the basic piperidine nitrogen is capped with an isopropyl urea motif. This specific functionalization achieves three critical objectives:
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Abolition of Basic Amine Toxicity: Converting the secondary amine of piperidine into a urea neutralizes its basicity, preventing unwanted phospholipidosis or hERG channel liability often associated with basic aliphatic amines.
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High sp3 Character (Fsp3): With an Fsp3 score of 0.80, this scaffold introduces significant three-dimensionality, which correlates strongly with improved aqueous solubility and reduced off-target binding.
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Vector-Directed Functionalization: The carboxylic acid at the C4 position serves as a reliable electrostatic anchor or a synthetic handle for amide coupling, projecting substituents in a predictable geometry relative to the urea cap.
Core Physicochemical Properties
Understanding the physicochemical baseline of this building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final Active Pharmaceutical Ingredient (API). The properties summarized below are derived from structural computation and comparative analysis with related unsubstituted carbamoyl derivatives (e.g., CID 3875700)[2].
| Property | Value | Method / Rationale |
| Molecular Formula | C10H18N2O3 | Exact Mass: 214.1317 Da |
| Molecular Weight | 214.26 g/mol | Standard Atomic Weights |
| Fraction sp3 (Fsp3) | 0.80 | 8 sp3 carbons / 10 total carbons |
| Topological Polar Surface Area | 66.4 Ų | Carboxylic Acid (37.3) + Urea (29.1) |
| Hydrogen Bond Donors | 2 | -COOH, -NH- (Urea) |
| Hydrogen Bond Acceptors | 4 | C=O (x2), -OH, Urea N |
| Predicted pKa | 4.5 – 4.8 | Carboxylic acid ionization |
| Predicted LogP | 0.8 – 1.2 | Lipophilic isopropyl balanced by polar core |
Table 1: Summary of key physicochemical descriptors. The TPSA of 66.4 Ų falls perfectly within the optimal range (< 120 Ų) for oral bioavailability and membrane permeability.
Experimental Protocols for Empirical Validation
As a Senior Application Scientist, I emphasize that computational predictions must be empirically validated. The following protocols are designed as self-validating systems , ensuring that environmental variables do not compromise data integrity.
Protocol A: Potentiometric pKa Determination
Objective: To determine the exact ionization constant of the carboxylic acid, which dictates the molecule's charge state at physiological pH (7.4). Causality & Rationale: Potentiometry is selected over UV-metric titration because the molecule lacks a strong chromophore that changes absorbance upon ionization. We utilize a 0.15 M KCl background to maintain a constant ionic strength, mimicking the osmotic conditions of human blood plasma.
Step-by-Step Methodology:
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System Calibration (Self-Validation): Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Validate the system by titrating a known primary standard, Potassium Hydrogen Phthalate (KHP, pKa 5.4). Proceed only if the KHP pKa is measured within ±0.05 units.
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Sample Preparation: Dissolve 2.0 mg of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid in 10 mL of 0.15 M KCl solution. Degas with nitrogen for 5 minutes to remove dissolved CO2, which can form carbonic acid and skew the titration curve.
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Titration: Titrate the sample with standardized 0.1 M KOH at 25.0 ± 0.1 °C under a nitrogen blanket. Add titrant in 0.01 mL increments, allowing the potential to stabilize (drift < 0.1 mV/s) before the next addition.
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
Protocol B: High-Throughput Shake-Flask LogD(7.4) Determination
Objective: To measure the effective lipophilicity of the compound at physiological pH. Causality & Rationale: Because the compound has a pKa ~4.6, it will be >99% ionized (negatively charged) at pH 7.4. LogD(7.4) provides a more accurate representation of its partitioning behavior in the body than LogP (which only measures the neutral species).
Step-by-Step Methodology:
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Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours. Why? This prevents volume shifts during the actual experiment, which would alter concentration calculations.
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System Suitability (Self-Validation): Include Propranolol (known LogD ~1.2) as a positive control in a parallel flask. If the control deviates by >10% from literature values, the buffer pH or phase separation is compromised, and the run must be aborted.
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Partitioning: Add 1 mg of the analyte to a vial containing 1 mL of pre-saturated octanol and 1 mL of pre-saturated buffer. Shake mechanically at 300 rpm for 60 minutes at 25 °C.
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Separation & Quantification: Centrifuge at 4000 rpm for 15 minutes to break any micro-emulsions. Sample both the aqueous and organic layers. Quantify the concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD = log10([Analyte]octanol /[Analyte]buffer).
Fig 1. Analytical workflow for the physicochemical characterization of the building block.
Synthetic Integration in Drug Development
In medicinal chemistry, this compound is primarily utilized as an acid partner in amide coupling reactions[3]. The steric bulk of the piperidine ring at the C4 position requires robust activation strategies to prevent low yields or unreacted starting materials.
Standard Amide Coupling Workflow
Causality & Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine). Why HATU? The nitrogen atom in the pyridine ring of the HOAt leaving group forms an intramolecular hydrogen bond with the incoming amine, creating a highly stabilized 7-membered transition state. This drastically accelerates the nucleophilic attack, overcoming the steric hindrance of the sp3-rich piperidine core.
Protocol:
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Dissolve 1.0 eq of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid in anhydrous DMF (0.2 M concentration).
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Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 25 °C for 15 minutes to ensure complete formation of the active ester.
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Add 1.1 eq of the target primary or secondary amine. Stir for 2-4 hours.
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Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. The high polarity of the urea motif ensures that unreacted acid remains in the aqueous phase, simplifying purification.
Fig 2. Synthetic amide coupling pathway for integrating the building block into a target API.
Conclusion
1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is a highly optimized structural motif that provides medicinal chemists with a reliable method to introduce sp3 character and controlled polarity into a drug candidate. By adhering to the rigorous, self-validating physicochemical characterization and synthetic protocols outlined above, development teams can ensure predictable ADME behavior and high-yielding library generation.
References
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NextSDS. "1-[(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid - Chemical Substance Information (CAS: 1018504-63-6)." NextSDS Substance Database. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "1-carbamoylpiperidine-4-carboxylic Acid | CID 3875700." PubChem Compound Database. Available at:[Link]
